Cas no 428483-80-1 (3-Ethoxy-5-iodo-4-methoxybenzaldehyde)
3-Ethoxy-5-iodo-4-methoxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Ethoxy-5-iodo-4-methoxybenzaldehyde
- EN300-228092
- AKOS000290631
- BBL024052
- SR-01000235473
- SR-01000235473-1
- VS-07626
- Oprea1_457201
- CS-0117305
- STK201322
- Oprea1_199701
- DSA48380
- 428483-80-1
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- MDL: MFCD02257210
- Inchi: 1S/C10H11IO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3
- InChI Key: SZSDORNKIQDWJU-UHFFFAOYSA-N
- SMILES: IC1=CC(C=O)=CC(=C1OC)OCC
Computed Properties
- Exact Mass: 305.97529Da
- Monoisotopic Mass: 305.97529Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 35.5Ų
3-Ethoxy-5-iodo-4-methoxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E677935-10mg |
3-Ethoxy-5-iodo-4-methoxybenzaldehyde |
428483-80-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E677935-50mg |
3-Ethoxy-5-iodo-4-methoxybenzaldehyde |
428483-80-1 | 50mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E677935-100mg |
3-Ethoxy-5-iodo-4-methoxybenzaldehyde |
428483-80-1 | 100mg |
$ 210.00 | 2022-06-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187945-50mg |
3-Ethoxy-5-iodo-4-methoxybenzaldehyde |
428483-80-1 | 98% | 50mg |
¥1958.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187945-100mg |
3-Ethoxy-5-iodo-4-methoxybenzaldehyde |
428483-80-1 | 98% | 100mg |
¥2916.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187945-250mg |
3-Ethoxy-5-iodo-4-methoxybenzaldehyde |
428483-80-1 | 98% | 250mg |
¥4154.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187945-500mg |
3-Ethoxy-5-iodo-4-methoxybenzaldehyde |
428483-80-1 | 98% | 500mg |
¥6552.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187945-1g |
3-Ethoxy-5-iodo-4-methoxybenzaldehyde |
428483-80-1 | 98% | 1g |
¥8402.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187945-2.5g |
3-Ethoxy-5-iodo-4-methoxybenzaldehyde |
428483-80-1 | 98% | 2.5g |
¥12096.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1187945-5g |
3-Ethoxy-5-iodo-4-methoxybenzaldehyde |
428483-80-1 | 98% | 5g |
¥18230.00 | 2024-05-14 |
3-Ethoxy-5-iodo-4-methoxybenzaldehyde Suppliers
3-Ethoxy-5-iodo-4-methoxybenzaldehyde Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 3-Ethoxy-5-iodo-4-methoxybenzaldehyde
Professional Introduction to 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS No. 428483-80-1)
3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 428483-80-1, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural features, including the presence of both ether and iodo substituents, make it a versatile building block for the development of novel therapeutic agents.
The compound’s molecular structure consists of a benzaldehyde core substituted with an ethoxy group at the 3-position, a methoxy group at the 4-position, and an iodine atom at the 5-position. This specific arrangement of functional groups imparts unique reactivity and selectivity, making it an invaluable asset in medicinal chemistry. The benzaldehyde moiety is particularly significant, as it is a well-known precursor in the synthesis of various pharmacophores, including aldehydes that can undergo condensation reactions to form heterocyclic compounds.
In recent years, there has been a surge in research focused on developing new methodologies for constructing complex molecular architectures efficiently. The use of halogenated aromatic compounds like 3-Ethoxy-5-iodo-4-methoxybenzaldehyde has become increasingly prevalent due to their ability to participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in forming carbon-carbon bonds, which are essential for creating intricate drug-like molecules.
One of the most compelling applications of this compound is in the synthesis of small molecule inhibitors targeting enzymes involved in critical biological pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The iodo substituent at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups at other positions on the aromatic ring. This flexibility has allowed researchers to fine-tune the pharmacological properties of their target compounds.
The ethoxy and methoxy groups contribute to the compound’s solubility and metabolic stability, which are crucial factors in drug design. These groups can also serve as points for further derivatization, allowing chemists to explore a wide range of structural modifications. For example, selective dehalogenation or demethylation strategies could yield new analogs with altered biological activity profiles.
Recent advancements in computational chemistry have further enhanced the utility of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde. Molecular modeling studies have helped predict how this compound might interact with biological targets, providing insights into its potential as a lead compound or intermediate. These computational approaches complement traditional experimental methods, enabling more efficient drug discovery pipelines.
The synthesis of this compound typically involves multi-step organic transformations, starting from readily available aromatic precursors. Common synthetic routes include halogenation followed by selective methylation and ethylation. The choice of reagents and conditions is critical to achieving high yields and purity, which are essential for pharmaceutical applications.
In conclusion, 3-Ethoxy-5-iodo-4-methoxybenzaldehyde (CAS No. 428483-80-1) represents a significant advancement in synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for chemists developing new therapeutic agents. As research continues to evolve, it is likely that this compound will play an even greater role in the discovery and development of innovative medicines.
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